

G3-C12 Tfa: A Technical Guide to a Galectin-3 Targeting Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **G3-C12 Tfa** peptide, a promising ligand for targeting galectin-3, a protein implicated in cancer progression and other diseases. This document details its sequence and structure, binding characteristics, and proposed mechanisms of action, supported by experimental data and methodologies.

Peptide Sequence and Structure

The G3-C12 peptide is a 16-amino-acid sequence identified through bacteriophage display for its high affinity and selectivity for human galectin-3.

Amino Acid Sequence: Ala-Asn-Thr-Pro-Cys-Gly-Pro-Tyr-Thr-His-Asp-Cys-Pro-Val-Lys-Arg[1] [2] One-Letter Code: ANTPCGPYTHDCPVKR[1][2]

The structure contains a disulfide bridge between the two cysteine residues, which is crucial for its binding affinity to the carbohydrate recognition domain (CRD) of galectin-3. The "Tfa" designation refers to trifluoroacetic acid, a counterion commonly used during peptide synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4]. The presence of TFA salts is a common feature of commercially available synthetic peptides.

Quantitative Data Summary



The following table summarizes the key quantitative data reported for the G3-C12 peptide in its interaction with galectin-3 and its effects on cancer cells.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Kd)	88 nM	Human galectin-3	[5][6]
70 nM	Human galectin-3	[7]	
Cellular Internalization	2.2-fold increase	PC-3 (Prostate Cancer)	[8]
Galectin-3 Downregulation	0.43-fold of control	PC-3 (Prostate Cancer)	[8]

Experimental Protocols

This section outlines the general methodologies for the synthesis, purification, and functional characterization of the G3-C12 peptide, based on standard laboratory practices.

Solid-Phase Peptide Synthesis (SPPS)

G3-C12 is typically synthesized using an automated microwave-assisted peptide synthesizer employing a standard Fmoc/tBu solid-phase synthesis strategy.

General Workflow:

- Resin Preparation: A Rink amide resin is swelled in a suitable solvent like N,Ndimethylformamide (DMF).
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected amine on the resin.
- Washing: The resin is washed with DMF to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.



- Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, dissolved, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilization: The purified peptide fractions are lyophilized to obtain a stable powder.

Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the ability of G3-C12 to inhibit the binding of galectin-3 to its natural ligands.

Methodology:

- A glycoprotein such as asialofetuin (ASF) is coated onto a 96-well plate.
- The plate is blocked to prevent non-specific binding.
- Recombinant human galectin-3 is pre-incubated with varying concentrations of the G3-C12 peptide.
- The galectin-3/peptide mixture is added to the coated plate and incubated.
- Bound galectin-3 is detected using a primary antibody against galectin-3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound galectin-3. A decrease in signal in the presence of G3-C12 indicates inhibition.

Homotypic Cell Aggregation Assay

This assay assesses the ability of G3-C12 to inhibit cancer cell aggregation mediated by galectin-3.

Methodology:



- A single-cell suspension of cancer cells known to express galectin-3 (e.g., MDA-MB-435 breast cancer cells) is prepared.
- The cells are incubated with increasing concentrations of the G3-C12 peptide or a control
 peptide.
- The cell suspension is agitated at 37°C for a defined period to allow for aggregation.
- Aliquots are taken, and the number of single cells versus cells in aggregates is counted using a microscope or a cell counter.
- A reduction in the percentage of aggregated cells in the presence of G3-C12 indicates its inhibitory effect.

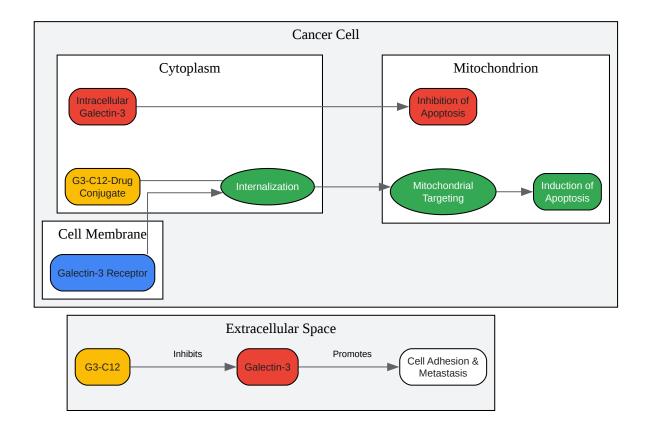
Signaling Pathways and Mechanism of Action

G3-C12 exerts its anti-cancer effects by targeting galectin-3 and modulating its downstream signaling pathways, particularly those involved in apoptosis.

Proposed Mechanism of G3-C12 Action

G3-C12 is proposed to have a dual-targeting mechanism. It binds to extracellular galectin-3, inhibiting its pro-survival and pro-metastatic functions. When conjugated to a therapeutic agent, it facilitates the targeted delivery of the cargo into cancer cells overexpressing galectin-3. Intracellularly, the G3-C12-drug conjugate can interfere with the anti-apoptotic function of galectin-3 at the mitochondrial level, leading to enhanced cell death.





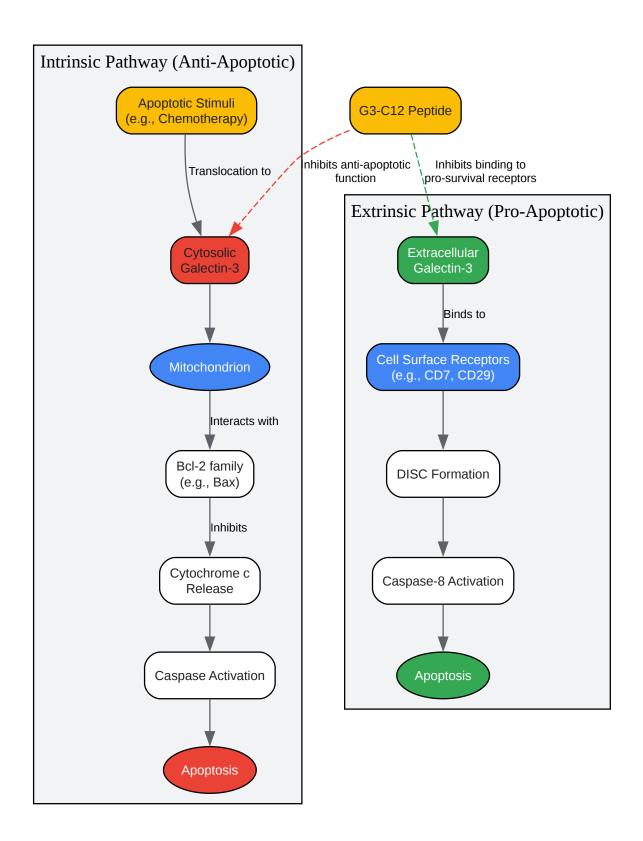
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Caption: Proposed dual-targeting mechanism of a G3-C12-drug conjugate.

Galectin-3's Role in Apoptosis

Galectin-3 is a key regulator of apoptosis, with its function being context- and location-dependent. Intracellularly, it has anti-apoptotic properties, while extracellularly, it can induce apoptosis in certain immune cells.





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Caption: Simplified overview of Galectin-3's role in apoptotic pathways.



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- To cite this document: BenchChem. [G3-C12 Tfa: A Technical Guide to a Galectin-3
 Targeting Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14018540#g3-c12-tfa-peptide-sequence-and-structure]

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